molecular formula C23H21N3OS2 B12017459 (5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-34-1

(5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12017459
CAS No.: 624724-34-1
M. Wt: 419.6 g/mol
InChI Key: JNBPRNTYKIJSAO-ZHZULCJRSA-N
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Description

(5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and a sec-butyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 3-sec-butyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, alkylating agents; reactions are conducted under mild to moderate temperatures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by forming a stable complex with the active site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially affecting membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring structure, known for their diverse biological activities.

    Pyrazoles: Compounds containing a pyrazole ring, often studied for their pharmacological properties.

    Thiosemicarbazones: Compounds with a thiosemicarbazone moiety, investigated for their potential as antiviral and anticancer agents.

Uniqueness

(5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both the thiazolidinone and pyrazole rings in a single molecule allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

CAS No.

624724-34-1

Molecular Formula

C23H21N3OS2

Molecular Weight

419.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N3OS2/c1-3-16(2)26-22(27)20(29-23(26)28)14-18-15-25(19-12-8-5-9-13-19)24-21(18)17-10-6-4-7-11-17/h4-16H,3H2,1-2H3/b20-14-

InChI Key

JNBPRNTYKIJSAO-ZHZULCJRSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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